molecular formula C12H21N3 B15273141 1-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclohexan-1-amine

1-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclohexan-1-amine

Cat. No.: B15273141
M. Wt: 207.32 g/mol
InChI Key: QYDGHIZUJNNRCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclohexan-1-amine is a cyclohexanamine derivative featuring a methyl-substituted pyrazole ring linked via a methylene group to the nitrogen atom. Its molecular formula is C₁₂H₂₁N₃ (molecular weight: 207.32 g/mol). This compound is structurally characterized by:

  • A cyclohexane ring with a methyl group at position 1.
  • A 1-methyl-1H-pyrazol-5-ylmethyl substituent on the amine group.

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

1-methyl-N-[(2-methylpyrazol-3-yl)methyl]cyclohexan-1-amine

InChI

InChI=1S/C12H21N3/c1-12(7-4-3-5-8-12)13-10-11-6-9-14-15(11)2/h6,9,13H,3-5,7-8,10H2,1-2H3

InChI Key

QYDGHIZUJNNRCM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)NCC2=CC=NN2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclohexan-1-amine typically involves the reaction of cyclohexanone with 1-methyl-1H-pyrazole-5-carbaldehyde in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:

    Formation of Intermediate: Cyclohexanone is reacted with 1-methyl-1H-pyrazole-5-carbaldehyde in the presence of a base such as sodium hydride (NaH) to form an intermediate.

    Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride (NaBH4) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, alcohols, and amines

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Substituted amines, halides

Scientific Research Applications

1-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclohexan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclohexan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazole ring is known to interact with various biological targets, influencing pathways related to inflammation, microbial growth, and cellular signaling.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Pyrazole-Cyclohexanamine Derivatives

a) 1-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexan-1-amine
  • Key Difference : Methyl group on pyrazole at position 4 instead of 3.
  • Impact : Positional isomerism affects steric hindrance and electronic distribution. The 5-substituted pyrazole (target compound) may exhibit better planarity for receptor binding compared to the 4-isomer .
  • Molecular Weight : Identical (207.32 g/mol), but differences in dipole moments due to substituent orientation.
b) N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine
  • Key Difference : Ethyl group on the amine and a pyridinyl substituent at pyrazole position 3.
  • ESIMS m/z 203 ([M+H]⁺), lower molecular weight (202.27 g/mol) compared to the target compound .
c) N-(Cyclopropylmethyl)-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine
  • Key Difference : Cyclopropylmethyl group on the amine.
  • Impact : Increased steric bulk and lipophilicity (logP ~2.5 vs. ~1.8 for the target compound). ESIMS: m/z 230 ([M+2H]⁺) .

Cyclohexanamine Derivatives with Heterocyclic Modifications

a) (1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine
  • Key Difference : Piperazine ring replaces the pyrazole-methyl group.
  • Impact : Enhanced basicity (pKa ~9.5) due to the piperazine nitrogen, improving water solubility. Molecular weight: 198.29 g/mol (ESI+: m/z 198 [M+H]⁺) .
b) 2-{Methyl[(1-methyl-1H-pyrazol-5-yl)methyl]carbamoyl}cyclohexane-1-carboxylic acid
  • Key Difference : Carboxylic acid and carbamoyl groups added to the cyclohexane.
  • Impact: Higher polarity (logP ~0.5) and molecular weight (271.28 g/mol). Potential for salt formation or protein interactions via the carboxylic acid group .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) ESIMS ([M+H]⁺) logP (Predicted)
Target Compound C₁₂H₂₁N₃ 207.32 208 1.8
1-Methyl-N-[(1H-pyrazol-4-yl)methyl] analog C₁₂H₂₁N₃ 207.32 208 1.7
N-Ethyl-3-pyridinyl derivative C₁₁H₁₆N₄ 202.27 203 1.2
Piperazine-containing analog C₁₁H₂₂N₄ 198.29 198 0.9

Notes:

  • The target compound’s moderate logP suggests balanced lipophilicity for membrane permeability.
  • Pyridinyl and piperazine substituents reduce logP significantly, favoring aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.